4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine
Overview
Description
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an oxiranylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the oxiranylmethoxy group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyridine core, which is then reacted with an epoxide to introduce the oxiranylmethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or as a component in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s oxiranylmethoxy group can also participate in covalent bonding with target molecules, enhancing its inhibitory effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substituent groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyridine derivatives and similar heterocyclic compounds .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2 |
InChI Key |
NOTCQSALJLFUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CN3C2=CC=N3 |
Origin of Product |
United States |
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